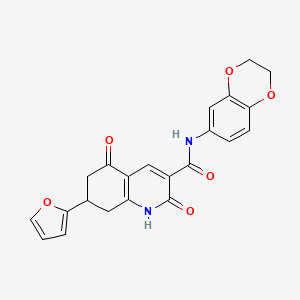![molecular formula C20H16BrClN2O4S B11043305 4-bromo-N-(4-chlorophenyl)-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]benzamide](/img/structure/B11043305.png)
4-bromo-N-(4-chlorophenyl)-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(4-chlorophenyl)-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]benzamide is a complex organic compound characterized by its bromine, chlorine, and sulfonamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-chlorophenyl)-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Chlorination: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride (AlCl₃) catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine (TEA).
Hydroxylation: The hydroxyl group is typically introduced through a nucleophilic substitution reaction using a phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro or sulfonamide groups, potentially converting them to amines or other reduced forms.
Substitution: The bromine and chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, 4-bromo-N-(4-chlorophenyl)-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]benzamide serves as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.
Industry
In the materials science industry, this compound can be used in the development of polymers and advanced materials due to its unique structural properties.
作用機序
The mechanism of action of 4-bromo-N-(4-chlorophenyl)-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The sulfonamide group is particularly important in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-bromo-N-(4-chlorophenyl)benzamide
- 4-bromo-N-(4-chlorophenyl)-3-hydroxybenzamide
- 4-bromo-N-(4-chlorophenyl)-3-sulfamoylbenzamide
Uniqueness
Compared to these similar compounds, 4-bromo-N-(4-chlorophenyl)-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]benzamide is unique due to the presence of both the hydroxyl and sulfonamide groups
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
特性
分子式 |
C20H16BrClN2O4S |
|---|---|
分子量 |
495.8 g/mol |
IUPAC名 |
4-bromo-N-(4-chlorophenyl)-3-[(2-hydroxyphenyl)-methylsulfamoyl]benzamide |
InChI |
InChI=1S/C20H16BrClN2O4S/c1-24(17-4-2-3-5-18(17)25)29(27,28)19-12-13(6-11-16(19)21)20(26)23-15-9-7-14(22)8-10-15/h2-12,25H,1H3,(H,23,26) |
InChIキー |
DXUHXTPUFUDEKK-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1O)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-acetyl-N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}acetamide](/img/structure/B11043227.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11043232.png)
![N-(4-fluorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11043237.png)
![4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11043244.png)
![6-(4-Methyl-1,2,3-thiadiazol-5-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043250.png)
![5-(7-Methoxy-1,3-benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11043260.png)
![2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11043264.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(diphenylmethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11043266.png)
![4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043268.png)



![7-[(E)-2-(dimethylamino)ethenyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11043293.png)
![(1Z)-1-(1H-indol-3-ylmethylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11043313.png)
